molecular formula C18H19FN2S B5802958 1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine

1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine

Cat. No. B5802958
M. Wt: 314.4 g/mol
InChI Key: VSZZKPRFRZEUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine, also known as FMCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. It has been shown to increase serotonin and dopamine levels in certain brain regions, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. It has also been shown to increase levels of antioxidant enzymes, which may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine has a number of advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic properties. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are a number of potential future directions for research on 1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine. One area of interest is its potential as a treatment for neurological disorders such as depression and anxiety. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Other potential future directions include exploring its potential as a neuroprotective agent and investigating its effects on other neurotransmitter systems in the brain.

Synthesis Methods

1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine can be synthesized via a multi-step reaction process involving the reaction of 2-fluoroaniline with carbon disulfide and sodium hydroxide to form 2-fluorophenyl isothiocyanate. This intermediate is then reacted with 4-methylphenylpiperazine to form 1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine.

Scientific Research Applications

1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as depression and anxiety. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further research in this area.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2S/c1-14-6-8-15(9-7-14)18(22)21-12-10-20(11-13-21)17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZZKPRFRZEUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Fluorophenyl)piperazin-1-yl](4-methylphenyl)methanethione

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